7-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
The compound 7-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a quinazolinone derivative characterized by a complex heterocyclic scaffold. Key structural features include:
- 6-Thioxo group: Enhances electronic delocalization and may influence binding interactions.
- Hexyl chain: A 6-oxohexyl linker connecting the quinazolinone core to a piperazine moiety.
- Piperazine substituent: The 4-(2,5-dimethylphenyl) group on the piperazine ring introduces steric bulk and lipophilicity, likely impacting receptor affinity and pharmacokinetics.
Properties
Molecular Formula |
C27H32N4O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
7-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H32N4O4S/c1-18-7-8-19(2)22(14-18)29-10-12-30(13-11-29)25(32)6-4-3-5-9-31-26(33)20-15-23-24(35-17-34-23)16-21(20)28-27(31)36/h7-8,14-16H,3-6,9-13,17H2,1-2H3,(H,28,36) |
InChI Key |
JZENKYLODULGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes for this compound may involve multistep processes.
- One possible approach could start with the synthesis of the quinazolinone core, followed by the introduction of the piperazine and thioxo groups.
- Specific reaction conditions and reagents would depend on the synthetic strategy chosen.
- Industrial production methods likely optimize yield and scalability.
Chemical Reactions Analysis
- This compound could undergo various reactions:
Oxidation: Oxidative transformations of the thioxo group or other functional groups.
Reduction: Reduction of nitro groups or other carbonyl functionalities.
Substitution: Substitution reactions at various positions.
- Common reagents might include reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., amines).
- Major products would vary based on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. Could it target specific receptors or enzymes?
Agrochemicals: Explore herbicidal or pesticidal properties.
Materials Science: Assess its use in materials with unique properties.
Biological Studies: Investigate its effects on cellular processes.
Mechanism of Action
- To uncover its mechanism, researchers would study its interactions with biological targets.
- Molecular targets could include enzymes, receptors, or signaling pathways.
- Pathways involved might include cell cycle regulation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key differences between the target compound and its closest structural analogs from the evidence:
Key Findings:
The 2,3-dimethylphenyl variant () may exhibit reduced steric hindrance compared to the target’s 2,5-dimethyl substitution, possibly enhancing conformational flexibility .
Alkyl Chain Length :
- The 6-oxohexyl chain in the target compound and analog increases lipophilicity, favoring blood-brain barrier penetration for CNS targets. In contrast, the 4-oxobutyl chain in ’s compound may improve aqueous solubility but reduce tissue distribution .
Chemoinformatic Similarity Analysis
Using methodologies from , structural similarity coefficients (e.g., Tanimoto) can quantify differences:
- The target compound and analog share high similarity (~85–90%) due to identical chain length and core structure. Differences arise primarily from the phenyl substituent (fluorine vs. methyl groups) .
- The compound shows moderate similarity (~60–70%) due to its shorter chain and alternative substitution pattern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
